Zelkovamycin

Overview

Description

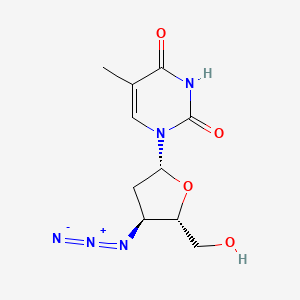

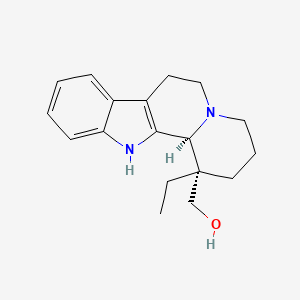

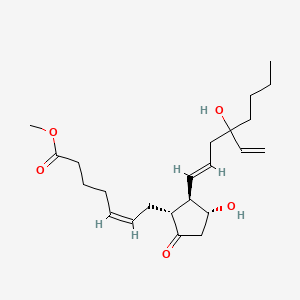

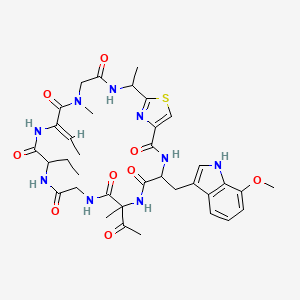

Zelkovamycin is a macrocyclic peptide antibiotic produced by certain species of the genus Streptomyces and Actinomadura . It is known for its potent antibacterial activity against various pathogens, including methicillin-resistant Staphylococcus aureus and Staphylococcus epidermidis . This compound is characterized by its unique cyclic structure, which includes rare amino acid residues .

Scientific Research Applications

Zelkovamycin has a wide range of scientific research applications:

Chemistry: this compound is used as a model compound for studying the synthesis and modification of cyclic peptides.

Medicine: this compound has shown promising results in the treatment of bacterial infections, particularly those caused by drug-resistant strains.

Industry: In the pharmaceutical industry, this compound is used as a lead compound for the development of new antibiotics.

Mechanism of Action

Target of Action

Zelkovamycin primarily targets the Oxidative Phosphorylation (OXPHOS) system . The OXPHOS system is a crucial component of cellular metabolism, responsible for the production of ATP, the primary energy currency of the cell. By inhibiting this system, this compound can disrupt the energy production of the cell, leading to various downstream effects .

Mode of Action

This compound interacts with the OXPHOS system, inhibiting its function . This interaction and the resulting inhibition disrupt the normal flow of electrons within the system, preventing the formation of ATP. The exact molecular interactions between this compound and the components of the OXPHOS system are still under investigation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the OXPHOS pathway . This pathway is responsible for the majority of ATP production within the cell. By inhibiting this pathway, this compound disrupts the cell’s energy balance, potentially leading to cell death .

Result of Action

The primary result of this compound’s action is the inhibition of the OXPHOS system . This leads to a disruption in ATP production, which can have wide-ranging effects on the cell, potentially leading to cell death. The exact molecular and cellular effects of this compound’s action are still under investigation .

Future Directions

Preparation Methods

Synthetic Routes and Reaction Conditions: Zelkovamycin is typically isolated from the fermentation broth of Streptomyces sp. K96-0670 . The production process involves solvent extraction, followed by purification using ODS column chromatography and preparative high-performance liquid chromatography (HPLC) . The fermentation conditions include the use of specific media and controlled environmental parameters to optimize the yield of this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation using optimized strains of Streptomyces or Actinomadura . The fermentation broth is subjected to a series of extraction and purification steps to isolate the antibiotic in its pure form . Advanced techniques such as HPLC and mass spectrometry are employed to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Zelkovamycin undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its biological activity or to study its structure-activity relationship .

Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired modifications .

Major Products Formed: The major products formed from the chemical reactions of this compound include various derivatives with modified functional groups . These derivatives are often studied for their enhanced antibacterial or antiviral activities .

Comparison with Similar Compounds

Zelkovamycin is structurally similar to the argyrin family of natural products, which are also cyclic peptides with potent antibacterial and anticancer activities . this compound is unique in its specific amino acid composition and its OXPHOS inhibitory properties . Similar compounds include:

Argyrin A: Known for its anticancer activity and inhibition of the proteasome.

Argyrin B: Exhibits potent antibacterial activity and shares structural similarities with this compound.

Argyrin C: Another member of the argyrin family with unique biological activities.

This compound stands out due to its unique amino acid residues and its specific mechanism of action, making it a valuable compound for further research and development .

Properties

IUPAC Name |

(16Z)-7-acetyl-13-ethyl-16-ethylidene-4-[(7-methoxy-1H-indol-3-yl)methyl]-7,18,22-trimethyl-24-thia-3,6,9,12,15,18,21,26-octazabicyclo[21.2.1]hexacosa-1(25),23(26)-diene-2,5,8,11,14,17,20-heptone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H45N9O9S/c1-8-22-30(49)41-23(9-2)34(52)45(6)16-28(48)39-18(3)33-43-25(17-55-33)31(50)42-24(13-20-14-37-29-21(20)11-10-12-26(29)54-7)32(51)44-36(5,19(4)46)35(53)38-15-27(47)40-22/h9-12,14,17-18,22,24,37H,8,13,15-16H2,1-7H3,(H,38,53)(H,39,48)(H,40,47)(H,41,49)(H,42,50)(H,44,51)/b23-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYMRECQGDKKGCJ-AQHIEDMUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)NC(=CC)C(=O)N(CC(=O)NC(C2=NC(=CS2)C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)(C)C(=O)C)CC3=CNC4=C3C=CC=C4OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1C(=O)N/C(=C\C)/C(=O)N(CC(=O)NC(C2=NC(=CS2)C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)(C)C(=O)C)CC3=CNC4=C3C=CC=C4OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H45N9O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

779.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Zelkovamycin and what makes its structure unique?

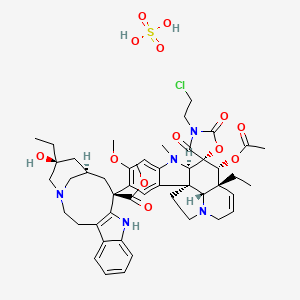

A1: this compound is a cyclic octapeptide belonging to the argyrin natural product family. It was initially discovered from Streptomyces sp. K96-0670. [, ] Further research identified it from other sources like Actinomadura graeca sp. nov. and endophytic Kitasatospora sp. [, ]. Its structure, revised and confirmed through total synthesis, contains unusual non-proteinogenic amino acids like 4-methoxy tryptophan and 2-methyl dehydrothreonine. [] The presence of a 3-methyl-5-hydroxypyrrolidine-2,4-dione ring system linked to the cyclopeptide skeleton is another distinctive feature observed in this compound B. []

Q2: What is this compound's known biological activity?

A2: While structurally similar to the anticancer argyrin family, this compound demonstrates a unique biological activity. Research indicates that this compound acts as an OXPHOS (oxidative phosphorylation) inhibitor. [] This inhibition leads to a decrease in cell viability, particularly in OXPHOS-dependent skin cancer cells. [] The unusual amino acids, 4-methoxy tryptophan and 2-methyl dehydrothreonine, are crucial for this OXPHOS inhibitory activity. []

Q3: How potent is this compound's antibacterial activity?

A3: this compound shows promising antibacterial activity against various bacteria. It demonstrates activity against Xanthomonas oryzae, Acholeplasma laidlawii, Pyricularia oryzae, and Staphylococcus aureus. [] Furthermore, Zelkovamycins F and G, along with analogue this compound H, exhibit potent activity against methicillin-resistant Staphylococcus aureus and Staphylococcus epidermidis. []

Q4: What is known about the structure-activity relationship of this compound?

A4: Studies on this compound analogues reveal key structural features for its bioactivity. For instance, the presence of 2-methyl-3-oxobutyrine and sarcosine residues is crucial for the antibacterial activity observed in Zelkovamycins F, G, and H. [] Further research is necessary to fully elucidate the impact of specific structural modifications on potency and selectivity against various targets.

Q5: Are there any potential antiviral properties associated with this compound?

A5: Yes, preliminary research suggests potential antiviral properties. this compound and this compound E exhibit notable antiviral activity against the hepatitis C virus. [] Additionally, this compound E demonstrates potent inhibitory activity against the H1N1 influenza A virus. [] This finding opens avenues for further investigation into this compound's antiviral potential.

Q6: What are the implications of this compound's unique bioactivity?

A6: this compound's unique OXPHOS inhibitory activity distinguishes it from other members of the argyrin family and suggests its potential as a starting point for developing novel OXPHOS inhibitors. [] This is particularly relevant for diseases where OXPHOS dysfunction plays a key role. Moreover, its identification can guide future isolation and research efforts focused on argyrin natural products and their biosynthesis. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[[3-(3,4-dihydroxyphenyl)propanoylamino]carbamothioylamino]-5-phenylthiophene-3-carboxylate](/img/structure/B1683549.png)